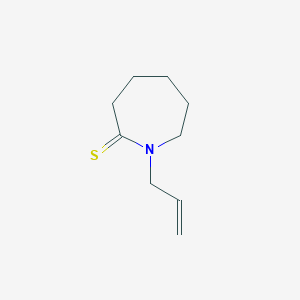
1-Prop-2-enylazepane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enylazepane-2-thione, also known as PAT, is a thione derivative that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Prop-2-enylazepane-2-thione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of Hsp90, which can lead to the degradation of client proteins that are important for cancer cell survival. Other studies have suggested that 1-Prop-2-enylazepane-2-thione may also inhibit the activity of enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
1-Prop-2-enylazepane-2-thione has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-Prop-2-enylazepane-2-thione has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 1-Prop-2-enylazepane-2-thione has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Prop-2-enylazepane-2-thione in lab experiments is its unique chemical structure, which makes it a useful tool for studying protein-protein interactions. In addition, 1-Prop-2-enylazepane-2-thione has been shown to have potential therapeutic properties, which makes it an attractive target for drug development.
However, there are also limitations to using 1-Prop-2-enylazepane-2-thione in lab experiments. One limitation is the potential for off-target effects, as 1-Prop-2-enylazepane-2-thione has been shown to interact with multiple proteins. In addition, the synthesis of 1-Prop-2-enylazepane-2-thione can be challenging, which may limit its availability for use in experiments.
Orientations Futures
There are several future directions for research on 1-Prop-2-enylazepane-2-thione. One area of interest is the development of more efficient synthesis methods, which could increase the availability of this compound for use in experiments. In addition, further studies are needed to fully understand the mechanism of action of 1-Prop-2-enylazepane-2-thione and its potential as a therapeutic agent for the treatment of cancer.
Another area of research is the use of 1-Prop-2-enylazepane-2-thione as a tool for studying protein-protein interactions. By identifying new targets for 1-Prop-2-enylazepane-2-thione binding, researchers can gain a better understanding of the mechanisms underlying protein-protein interactions and potentially identify new targets for drug development.
Overall, 1-Prop-2-enylazepane-2-thione is a compound of interest for scientific research due to its unique chemical structure and potential therapeutic properties. Through continued research, we can gain a better understanding of the mechanisms underlying its biological activity and potentially develop new treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-Prop-2-enylazepane-2-thione involves the reaction of 2-aminopyridine with 1-chloro-2-propene in the presence of sodium hydroxide. This reaction produces a mixture of two isomers, which can be separated through column chromatography. The resulting compound is then treated with sulfur to form the final product, 1-Prop-2-enylazepane-2-thione.
Applications De Recherche Scientifique
1-Prop-2-enylazepane-2-thione has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 1-Prop-2-enylazepane-2-thione has been shown to inhibit the growth of cancer cells in vitro, and studies in animal models have demonstrated its potential as a chemotherapeutic agent.
Another area of research is the use of 1-Prop-2-enylazepane-2-thione as a probe for studying protein-protein interactions. 1-Prop-2-enylazepane-2-thione has been shown to bind to the protein Hsp90, which is involved in the regulation of many cellular processes. By using 1-Prop-2-enylazepane-2-thione as a probe, researchers can gain a better understanding of the mechanisms underlying protein-protein interactions and potentially identify new targets for drug development.
Propriétés
Numéro CAS |
1558-76-5 |
|---|---|
Nom du produit |
1-Prop-2-enylazepane-2-thione |
Formule moléculaire |
C9H15NS |
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
1-prop-2-enylazepane-2-thione |
InChI |
InChI=1S/C9H15NS/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 |
Clé InChI |
OQERJLDPEGSOCB-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCCCC1=S |
SMILES canonique |
C=CCN1CCCCCC1=S |
Synonymes |
2H-Azepine-2-thione, hexahydro-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




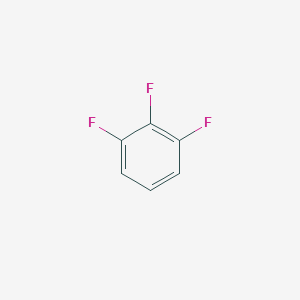
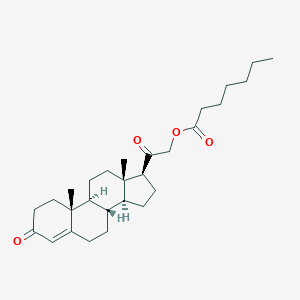
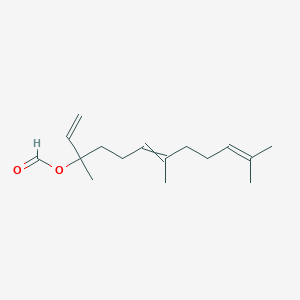

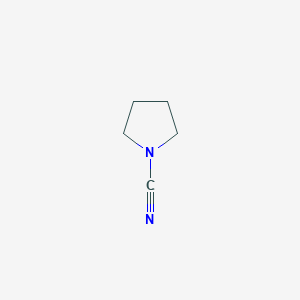
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

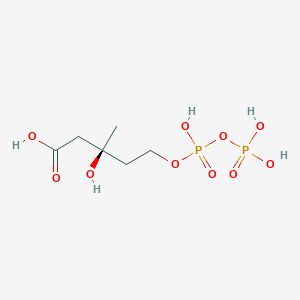

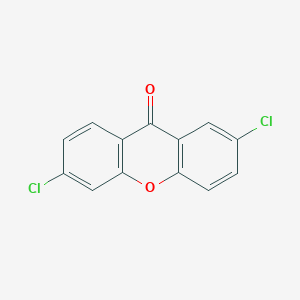
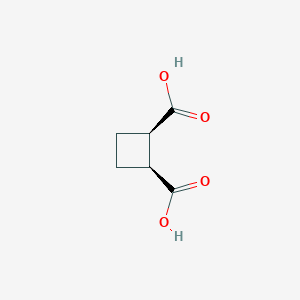
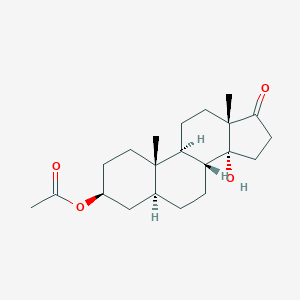
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)